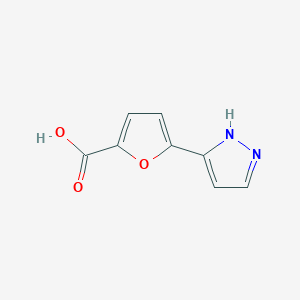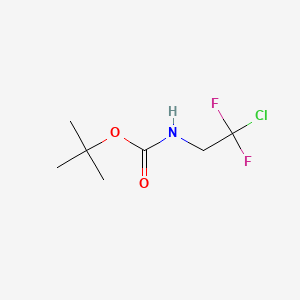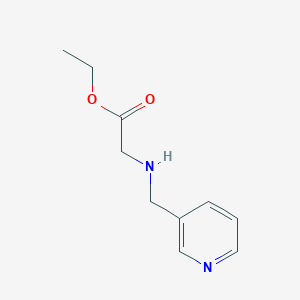
Ethyl (pyridin-3-ylmethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (pyridin-3-ylmethyl)glycinate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of glycine, where the amino group is substituted with a pyridin-3-ylmethyl group and the carboxyl group is esterified with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (pyridin-3-ylmethyl)glycinate typically involves the reaction of pyridin-3-ylmethanol with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (pyridin-3-ylmethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The pyridin-3-ylmethyl group can be oxidized to form the corresponding pyridine N-oxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl (pyridin-3-ylmethyl)glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl (pyridin-3-ylmethyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the glycine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (pyridin-2-ylmethyl)glycinate
- Ethyl (pyridin-4-ylmethyl)glycinate
- Methyl (pyridin-3-ylmethyl)glycinate
Uniqueness
This compound is unique due to the position of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This positional isomerism can result in different biological activities and pharmacokinetic properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethyl 2-(pyridin-3-ylmethylamino)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-12-7-9-4-3-5-11-6-9/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
KMURZYBMCVUBNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


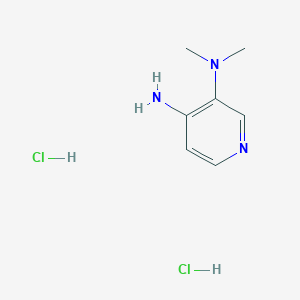
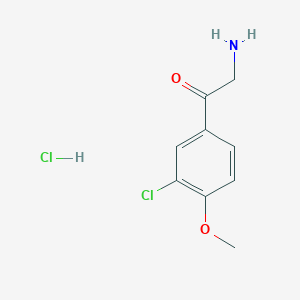
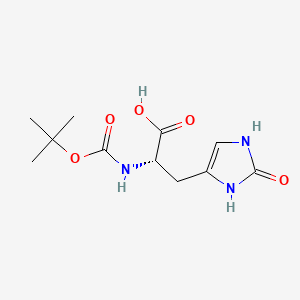

![tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13515481.png)
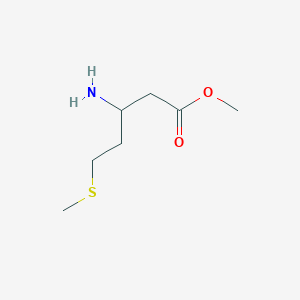
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)

![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)


